Cas no 851779-49-2 (1-cyclohexyl-1-cyclopropylethan-1-ol)

1-Cyclohexyl-1-cyclopropylethan-1-ol is a tertiary alcohol featuring a cyclohexyl and cyclopropyl substituent on the central carbon. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis. The cyclohexyl group enhances stability, while the cyclopropyl ring introduces strain, potentially influencing reactivity in selective transformations. Its tertiary alcohol functionality allows for further derivatization, such as oxidation or substitution, useful in pharmaceutical and agrochemical applications. The compound's distinct framework may also serve as a scaffold for studying steric effects in reaction mechanisms. Suitable for controlled environments, it requires handling under inert conditions due to potential sensitivity.
1-cyclohexyl-1-cyclopropylethan-1-ol structure
851779-49-2 structure
Product Name:1-cyclohexyl-1-cyclopropylethan-1-ol
CAS No:851779-49-2
MF:
MW:
CID:4660368
Update Time:2025-06-11

1-cyclohexyl-1-cyclopropylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-cyclohexyl-1-cyclopropylethan-1-ol

Computed Properties

  • Exact Mass: 168.151
  • Monoisotopic Mass: 168.151
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2A^2

1-cyclohexyl-1-cyclopropylethan-1-ol Pricemore >>

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TRC
C993630-25mg
1-cyclohexyl-1-cyclopropylethan-1-ol
851779-49-2
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$ 70.00 2022-06-06
TRC
C993630-50mg
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$ 95.00 2022-06-06
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$ 365.00 2022-06-06
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1-cyclohexyl-1-cyclopropylethan-1-ol
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Additional information on 1-cyclohexyl-1-cyclopropylethan-1-ol

Comprehensive Analysis of 1-Cyclohexyl-1-cyclopropylethan-1-ol (CAS No. 851779-49-2): Properties, Applications, and Industry Trends

1-Cyclohexyl-1-cyclopropylethan-1-ol (CAS No. 851779-49-2) is a specialized organic compound gaining attention in pharmaceutical and fine chemical industries due to its unique structural features. This tertiary alcohol combines a cyclohexyl group and a cyclopropyl moiety, offering distinct steric and electronic properties that make it valuable for asymmetric synthesis and drug intermediate applications. Recent studies highlight its potential in modulating biological activity, particularly in CNS-targeted therapies, aligning with the growing demand for novel neuroactive compounds.

The molecular architecture of 1-cyclohexyl-1-cyclopropylethan-1-ol presents interesting characteristics for researchers exploring conformational restriction strategies in medicinal chemistry. Its sterically hindered alcohol functionality has shown promise in improving metabolic stability of lead compounds—a key focus area in 2024 drug development pipelines. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for GMP-compliant synthesis processes.

From an industrial perspective, 851779-49-2 has emerged as a building block for chiral auxiliaries and ligand design. Its synthesis typically involves Grignard reactions between cyclohexylmagnesium bromide and cyclopropanecarbaldehyde derivatives, followed by careful purification. Manufacturers are optimizing routes to enhance atom economy and reduce environmental impact, responding to the pharmaceutical industry's push toward green chemistry principles.

Market intelligence reveals growing interest in cyclopropane-containing compounds, with 1-cyclohexyl-1-cyclopropylethan-1-ol being frequently searched alongside terms like "strained ring therapeutics" and "three-membered ring pharmacology." The compound's stability profile makes it suitable for developing long-acting formulations, addressing current needs in chronic disease management. Regulatory databases confirm its approval status as a non-controlled substance in major markets.

Advanced computational studies demonstrate how the cyclopropyl-cyclohexyl scaffold influences molecular docking patterns, particularly at GABAergic receptors. This correlates with industry trends exploring non-benzodiazepine modulators for neurological disorders. The compound's logP value (~2.8) suggests favorable blood-brain barrier penetration, explaining its inclusion in several preclinical CNS drug candidates.

Quality control protocols for CAS 851779-49-2 emphasize rigorous testing for diastereomeric purity, as the stereochemistry significantly impacts biological activity. Current Good Manufacturing Practice (cGMP) standards require comprehensive characterization including X-ray crystallography for polymorph identification. These procedures align with FDA guidelines for new chemical entities in investigational drugs.

The compound's thermal stability (decomposition point >200°C) facilitates its use in high-temperature reactions, while its solubility profile in common organic solvents supports diverse synthetic applications. Recent patent literature describes derivatives of 1-cyclohexyl-1-cyclopropylethan-1-ol showing activity as allosteric modulators, particularly in metabolic disease targets.

Supply chain analysts note steady demand growth for 851779-49-2, with major orders coming from North American and European research centers. The compound's structural analog potential has spurred interest in custom synthesis services, especially for labeled versions (deuterated, C13) used in mechanistic studies and ADME profiling.

Environmental fate studies indicate 1-cyclohexyl-1-cyclopropylethan-1-ol undergoes rapid biodegradation under aerobic conditions, scoring favorably in green chemistry metrics assessments. This eco-profile supports its selection over persistent alternatives in sustainable pharmaceutical development programs.

Looking forward, the scientific community anticipates expanded applications of cyclopropyl-alcohol derivatives in targeted drug delivery systems. The unique spatial arrangement of 1-cyclohexyl-1-cyclopropylethan-1-ol may enable novel drug-polymer conjugates, particularly for crossing biological barriers—a hot topic in mRNA vaccine adjuvant research.

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